Ethyl 2-(4-nitroimidazol-1-yl)acetate
Description
Contextualization of the Nitroimidazole Scaffold in Chemical Research
The nitroimidazole scaffold is a heterocyclic organic framework that holds a position of paramount importance in the field of medicinal and chemical research. nih.govderpharmachemica.com First identified in the 1950s with the discovery of the natural antibiotic azomycin (B20884) (2-nitroimidazole), this chemical structure has become a cornerstone in the development of numerous therapeutic agents. derpharmachemica.com The key feature of this scaffold is the presence of a nitro group (-NO2) on the imidazole (B134444) ring, which imparts unique electronic properties that are crucial for its biological activity.
Research has extensively demonstrated that the nitro group can be bio-reductively activated under hypoxic (low oxygen) conditions, which are characteristic of anaerobic bacteria, certain parasites, and solid tumors. This activation leads to the formation of reactive nitrogen species that can damage cellular macromolecules like DNA, leading to cell death. nih.gov This mechanism is the basis for the use of nitroimidazole-based drugs as antibiotics against anaerobic bacteria and antiprotozoal agents. derpharmachemica.com Over the decades, the scaffold has been chemically modified to produce a wide array of derivatives, leading to life-saving drugs such as metronidazole (B1676534), delamanid, and pretomanid, the latter two being critical in treating multi-drug resistant tuberculosis. derpharmachemica.com
Academic Significance of 4-Nitroimidazole (B12731) Derivatives
Within the broader family of nitroimidazoles, derivatives substituted at the 4-position have garnered significant academic interest for a distinct set of applications. Unlike the more common 5-nitroimidazole drugs, 4-nitroimidazole derivatives were initially investigated as radiosensitizers—agents that increase the susceptibility of hypoxic tumor cells to radiation therapy.
More recently, their potent activity against Mycobacterium tuberculosis has become a major focus of research. This has led to the development of advanced drug candidates like PA-824 (Pretomanid) and OPC-67683 (Delamanid), which are bicyclic nitroimidazo-oxazines built upon a 4-nitroimidazole core. These compounds are effective against both replicating and non-replicating (hypoxic) forms of the tuberculosis bacterium. nih.gov Further studies have explored new series of 4-nitroimidazole derivatives for their potential as anticancer, antibacterial, and antitubercular agents, highlighting the scaffold's versatility. nih.gov The drug azathioprine, an immunosuppressant, also contains a 4-nitroimidazol-5-yl moiety, further broadening the biological significance of this structural class.
Research Focus on Ethyl 2-(4-nitroimidazol-1-yl)acetate: A Model Compound for Investigation
This compound represents a fundamental derivative within the 4-nitroimidazole class. It consists of the core 4-nitroimidazole ring N-alklyated with an ethyl acetate (B1210297) group. This structure serves as a basic building block or intermediate for the synthesis of more complex molecules.
The synthesis of this compound can be achieved through the N-alkylation of 4-nitroimidazole. General procedures indicate that reacting 4-nitroimidazole with an alkylating agent like ethyl bromoacetate (B1195939), in the presence of a base such as potassium carbonate and a solvent like acetonitrile (B52724), favors the formation of the N-1 substituted product.
Despite its straightforward synthesis and its position as a foundational structure, a detailed search of scientific literature reveals a notable absence of studies where this compound itself is the primary subject of investigation. There are no specific, published, in-depth research findings, such as detailed crystal structure analysis or extensive biological activity screening, for this exact compound. It is primarily conceptualized as a synthon or a simple derivative, with research efforts being directed towards more complex analogues, particularly those with additional substitutions on the imidazole ring, such as the 2-methyl derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitroimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)4-9-3-6(8-5-9)10(12)13/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFYNFMJQWDXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350578 | |
| Record name | ST008460 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-51-7 | |
| Record name | ST008460 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Bioreductive Activation Mechanisms of 4 Nitroimidazole Esters
Enzymatic Reduction Pathways of the Nitro Group
The initial and rate-limiting step in the activation of 4-nitroimidazole (B12731) esters is the enzymatic reduction of the C4-nitro group. This is not a spontaneous event but is catalyzed by specific enzymes capable of single- or multi-electron transfer.
Bacterial nitroreductases (NTRs) are a key family of flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds. oup.com These enzymes are broadly categorized into two types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). Type I nitroreductases, such as E. coli NfsB, are of particular interest as they reduce the nitro group via a series of two-electron transfers, bypassing the formation of a nitro radical anion that can be readily re-oxidized by molecular oxygen. oup.com This mechanism involves the formation of nitroso and hydroxylamine (B1172632) intermediates. oup.comoup.com
The activation of nitroimidazole prodrugs is a primary function of these enzymes. nih.gov A decrease in the activity of nitroreductases is frequently associated with resistance to this class of compounds. nih.govresearchgate.net The process is achieved by NTRs using flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as prosthetic groups and either NADH or NADPH as reducing agents. nih.gov Engineered nitroreductases have shown enhanced activation of 5-nitroimidazole prodrugs, highlighting the direct role of these enzymes in the bioreductive pathway. nih.gov
| Enzyme/Protein | Class/Family | Role in Nitroimidazole Activation | Source Organism Examples |
|---|---|---|---|
| Nitroreductase (e.g., NfsB, RdxA, FrxA) | Flavoenzyme | Direct reduction of the nitro group using NAD(P)H. nih.govnih.gov | E. coli, H. pylori |
| Ferredoxin | Iron-Sulfur Protein | Low-redox-potential electron donor for nitro group reduction. researchgate.netnih.govasm.org | T. vaginalis, G. intestinalis, Anabaena sp. |
| Thioredoxin Reductase (TrxR) | Flavoenzyme | Reduces nitroimidazoles and becomes a target for adduct formation. plos.orgnih.gov | E. histolytica, T. vaginalis |
| Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) | Iron-Sulfur Protein | Generates reduced ferredoxin, the proximal electron donor for activation. nih.govnih.gov | T. vaginalis, G. intestinalis, E. histolytica |
In many anaerobic or microaerophilic organisms, the activation of nitroimidazoles is mediated by proteins with very low redox potentials. plos.org
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the fermentative metabolism of many anaerobic organisms, catalyzing the oxidative decarboxylation of pyruvate to generate acetyl-CoA. nih.govnih.gov In this process, electrons are transferred to ferredoxin. nih.gov PFOR is of significant pharmacological importance because it initiates the reductive bio-activation of nitro-based prodrugs to their cytotoxic forms. nih.govresearchgate.net Strains with decreased PFOR expression have shown increased resistance to nitroimidazoles. nih.gov
Ferredoxins: These are small, iron-sulfur proteins that act as key electron carriers. nih.gov Reduced ferredoxin, which has a sufficiently low redox potential, can directly transfer an electron to the nitroimidazole, activating it. nih.gov Ferredoxins have been identified as the proximal electron donors to nitroimidazoles in organisms like Trichomonas vaginalis. researchgate.netnih.govasm.org The rate of electron transfer from ferredoxin to various nitroimidazoles has been shown to correlate with the cytotoxic effects of the drugs, indicating that this reductive activation is a crucial step in their mechanism of action. researchgate.netasm.org Kinetic studies have demonstrated that the structure of the nitroimidazole, particularly the substituent on the N-1 position, influences the rate of electron transfer from reduced ferredoxin. researchgate.netnih.gov
Thioredoxin Reductase (TrxR): This flavoenzyme, a central component of the thioredoxin system, has also been identified as a nitroreductase capable of reducing nitroimidazoles. plos.orgnih.govwikipedia.org In organisms like Entamoeba histolytica and T. vaginalis, TrxR can directly reduce the prodrug. plos.orgnih.gov This activation is a double-edged sword for the cell, as the enzyme itself and other associated thiol-containing proteins become vulnerable to covalent modification by the reactive drug metabolites, leading to diminished enzymatic activity and disruption of the cellular redox system. plos.orgnih.gov
The initial step in the reduction of a 4-nitroimidazole is a single-electron transfer, which generates a nitro radical anion intermediate. plos.orgnih.gov
R-NO₂ + e⁻ → [R-NO₂]•⁻
The stability and fate of this radical anion are highly dependent on the cellular environment. In the presence of molecular oxygen (normoxic conditions), the electron can be transferred back to oxygen, forming a superoxide (B77818) radical and regenerating the parent nitroimidazole compound. This "futile cycling" prevents the net reduction of the prodrug and limits its toxicity in healthy, oxygenated tissues. nih.gov
Under anaerobic or hypoxic conditions, however, the nitro radical anion has a longer lifetime and can undergo further reduction. plos.orgnih.gov This subsequent reduction, involving a total of four to six electrons, leads to the formation of more stable but highly reactive intermediates, such as the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, and ultimately the non-toxic amine (R-NH₂). plos.orgnih.gov The hydroxylamine species is widely implicated as the primary cytotoxic agent responsible for downstream cellular damage. nih.gov The stability of the nitro radical anion can be influenced by substituents on the imidazole (B134444) ring. uchile.cl
| Intermediate Species | Formation Pathway | Key Characteristics & Fate | References |
|---|---|---|---|
| Nitro Radical Anion ([R-NO₂]•⁻) | Single-electron reduction of the nitro group. | Unstable. Undergoes futile cycling with O₂ in normoxia. Further reduced to nitroso/hydroxylamine in hypoxia. | plos.orgnih.govnih.gov |
| Nitrosoimidazole (R-NO) | Further reduction of the nitro radical anion. | Highly reactive intermediate. | plos.org |
| Hydroxylamine (R-NHOH) | Four-electron reduction product of the nitro group. | Implicated as the key cytotoxic species responsible for covalent adduct formation. | nih.gov |
| Amine (R-NH₂) | Six-electron reduction product of the nitro group. | Stable, non-reactive, and non-toxic final product. | plos.org |
Downstream Chemical Biology Interactions
Once the highly reactive hydroxylamine or related intermediates are formed, they can interact with a variety of cellular components, leading to widespread damage and cell death.
The bioreductive activation of 4-nitroimidazoles inherently generates reactive species. While the primary cytotoxic agents are the reduced imidazole derivatives themselves (e.g., the hydroxylamine), the process can also lead to the formation of other reactive nitrogen species (RNS). RNS are derived from nitric oxide (•NO) and its reaction with species like superoxide (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻). frontiersin.org The futile cycling of the nitro radical anion with oxygen generates superoxide. nih.gov This superoxide can then react with endogenous nitric oxide, leading to the formation of peroxynitrite, a powerful oxidizing and nitrating agent that can damage proteins and DNA. frontiersin.org The primary reactive species, however, are the reduced drug intermediates like the nitrosoimidazole, which can readily form adducts with biological molecules. plos.org
The ultimate mechanism of cytotoxicity for activated 4-nitroimidazole esters is the formation of covalent adducts with essential cellular macromolecules. The four-electron reduction product, the hydroxylamine, is believed to be the key intermediate that attacks nucleophilic sites in cells. nih.gov
Protein Adducts: Studies have shown that reactive metabolites of nitroimidazoles form covalent bonds with numerous proteins, particularly at cysteine residues. plos.org Mass spectrometry has identified specific protein targets, which often include enzymes involved in redox regulation. plos.orgnih.gov For example, thioredoxin and thioredoxin reductase have been identified as major targets; adduct formation with these proteins impairs their function, disrupts cellular redox homeostasis, and depletes essential non-protein thiols like cysteine. plos.orgnih.gov
DNA Adducts: In addition to proteins, DNA is a critical target. The reduced intermediates can form covalent adducts with DNA, leading to a loss of helical structure, strand breaks, and inhibition of DNA synthesis. nih.govrsc.org Studies using radiolabeled nitroimidazoles have demonstrated that the imidazole ring becomes covalently bound to DNA following reductive activation. nih.gov This interaction is thought to occur via nucleophilic attack from DNA bases onto the C4 position of the imidazole ring after the hydroxylamine intermediate is formed. nih.gov
| Macromolecule | Specific Examples | Consequence of Adduct Formation | References |
|---|---|---|---|
| Proteins | Thioredoxin, Thioredoxin Reductase, Superoxide Dismutase, Purine Nucleoside Phosphorylase | Enzyme inhibition, disruption of redox balance, depletion of cellular thiols. | plos.orgnih.gov |
| DNA | Cellular DNA | Disruption of helical structure, DNA strand breaks, inhibition of protein synthesis. | nih.govrsc.org |
Redox Cycling and Oxygen Inhibition Phenomena
The biological activity of 4-nitroimidazole esters, including Ethyl 2-(4-nitroimidazol-1-yl)acetate, is intrinsically linked to the reductive metabolism of the nitro group. This process is highly sensitive to the presence of molecular oxygen, leading to a phenomenon known as redox cycling, which effectively inhibits the compound's activation under normal oxygen conditions (normoxia) and ensures its selective action in low-oxygen (hypoxic) environments.
The core of this mechanism involves a one-electron reduction of the nitroimidazole (R-NO₂) to a nitro radical anion (R-NO₂⁻˙). This initial step is typically catalyzed by one-electron transferases, such as NADPH:cytochrome P450 reductase. nih.govniscpr.res.in The fate of this nitro radical anion is dictated by the ambient oxygen concentration.
Under hypoxic conditions, the radical anion can undergo further reduction steps, leading to the formation of highly reactive intermediates like nitroso (R-NO), hydroxylamine (R-NHOH), and amine (R-NH₂) derivatives. These reduced species, particularly the hydroxylamine, are potent cytotoxic agents that can covalently bind to cellular macromolecules like DNA and proteins, leading to cell death. nih.gov
Conversely, in the presence of sufficient oxygen, the one-electron reduction becomes a "futile cycle". nih.gov The nitro radical anion, being a potent reducing agent, rapidly transfers its extra electron to molecular oxygen (O₂), a more powerful electron acceptor. This reaction regenerates the original parent nitroimidazole compound (R-NO₂) and produces a superoxide radical anion (O₂⁻˙). nih.gov This rapid back-oxidation prevents the accumulation of the necessary reduced intermediates required for cytotoxic activity. Consequently, the bioreductive activation is effectively inhibited, and the compound remains in its less toxic prodrug form.
The efficiency of this oxygen-dependent inhibition is directly related to the one-electron reduction potential (E¹) of the specific nitroimidazole. Compounds with a more negative reduction potential are more easily oxidized back to their parent form by oxygen. The reduction potential of oxygen (O₂/O₂⁻˙) is approximately -0.15 V, which is significantly higher than that of most nitroimidazoles, making the back-oxidation reaction thermodynamically favorable. nih.gov For instance, the parent compound, 4-nitroimidazole, has a one-electron reduction potential at pH 7 that is less than or equal to -527 mV, rendering it a weak oxidant compared to 2-nitroimidazoles (approx. -398 mV) and 5-nitroimidazoles (approx. -486 mV). nih.govrsc.org
| Compound | Position of Nitro Group | One-Electron Reduction Potential (E¹₇ vs. NHE) |
|---|---|---|
| 2-Nitroimidazole (B3424786) (representative) | 2 | -398 mV |
| 5-Nitroimidazole (representative) | 5 | -486 mV |
| 4-Nitroimidazole | 4 | ≤ -527 mV |
Data sourced from Wardman & Clarke (1985). rsc.org
This redox cycling not only inhibits the drug's activation but can also contribute to oxidative stress within the cell due to the continuous production of superoxide radicals. The rate of reduction by enzymes is also correlated with the drug's reduction potential; a higher (less negative) potential generally leads to a faster rate of enzymatic reduction. oup.comnih.gov
The inhibition of bioreductive activation is quantifiable by the Kₘ of binding inhibition, which represents the oxygen concentration required for half-maximal inhibition of the compound's binding to cellular components. Studies on various nitroimidazole markers have shown this value can range from 0.1% to 0.6% O₂ (approximately 0.76 to 4.56 mmHg), demonstrating that significant inhibition occurs even at very low oxygen tensions. nih.gov The selective activation is most effective at oxygen concentrations below 10 mmHg. nih.gov
| Parameter | Description | Typical Value Range for Nitroimidazoles |
|---|---|---|
| Kₘ of Binding Inhibition | Oxygen concentration for half-maximal inhibition of covalent binding | 0.1% - 0.6% O₂ (1000–6000 p.p.m.) |
| Effective Activation Threshold | Oxygen concentration below which significant bioreductive activation occurs | < 10 mmHg O₂ |
Data sourced from Koch (2002) and other related studies on nitroimidazole hypoxia markers. nih.gov
Structure Activity Relationship Sar of 4 Nitroimidazole Derivatives with Ester Linkages
Impact of the Ester Group on Nitroimidazole Bioactivation
Nitroimidazoles are a class of prodrugs that necessitate bioactivation to exert their therapeutic effects. This activation is a reductive process targeting the nitro group, which is crucial for their mechanism of action. The presence of an ester linkage, such as the ethyl acetate (B1210297) group in Ethyl 2-(4-nitroimidazol-1-yl)acetate, can significantly influence this bioactivation process.
Furthermore, the ester group itself can be a target for metabolic enzymes. Esterases, ubiquitous in biological systems, can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. nih.gov This enzymatic cleavage can have a dual impact. On one hand, it could be a prerequisite for the activation of the nitroimidazole core, effectively making the compound a two-step prodrug. The initial hydrolysis by esterases would release a more polar metabolite, which might then be a better substrate for the nitroreductases responsible for the ultimate activation. On the other hand, if the intact ester is the active form or a better substrate for nitroreductases, premature hydrolysis by esterases could lead to deactivation and reduced efficacy.
The specific role of esterases in the bioactivation of this compound and related compounds is an area that warrants further investigation to fully elucidate the metabolic pathways and optimize prodrug design. The susceptibility of the ester bond to hydrolysis is influenced by both steric and electronic factors within the molecule. nih.gov
Influence of Alkyl Chain Length and Branching in the Ester Moiety on Biochemical Activities
The structure of the alkyl group within the ester moiety of 4-nitroimidazole (B12731) derivatives can profoundly impact their biochemical activities. Variations in the length and branching of this alkyl chain can alter the compound's pharmacokinetic and pharmacodynamic properties.
Alkyl Chain Length: The length of the alkyl chain in the ester group directly influences the lipophilicity of the molecule. Generally, increasing the chain length leads to higher lipophilicity. nih.gov This can affect the compound's absorption, distribution, and ability to penetrate cell membranes. For instance, in a series of (R)-3-Hydroxybutyric alkyl esters, the antibacterial activity was found to increase with the ester chain length from C1 to C6. nih.gov A similar trend has been observed in other classes of compounds where an optimal alkyl chain length is often required for maximal biological activity. nih.gov Beyond this optimum, increased lipophilicity can lead to decreased aqueous solubility and potential sequestration in lipid compartments, reducing the effective concentration at the target site.
Alkyl Chain Branching: The introduction of branching in the alkyl chain of the ester can introduce steric hindrance, which may affect the interaction of the molecule with its biological targets or metabolizing enzymes. uni-pannon.hu Steric bulk around the ester carbonyl group can hinder the approach of esterases, thereby slowing down the rate of hydrolysis. nih.gov This can be a strategic approach to modulate the prodrug's activation rate and prolong its duration of action. However, excessive steric hindrance might also prevent the molecule from fitting into the active site of the target enzyme, thereby reducing its intended biological effect. The precise impact of branching needs to be empirically determined for each class of compounds and their specific targets.
The following table summarizes the potential effects of modifying the alkyl chain in the ester moiety of 4-nitroimidazole derivatives:
| Structural Modification | Potential Impact on Physicochemical Properties | Potential Impact on Biochemical Activity |
| Increasing Alkyl Chain Length | Increased lipophilicity, potentially altered solubility. | May enhance cell penetration and activity up to an optimal length. Longer chains may lead to reduced bioavailability. |
| Introducing Branching in Alkyl Chain | Increased steric hindrance around the ester group. | Can modulate the rate of enzymatic hydrolysis, potentially leading to a more controlled release of the active compound. May also sterically hinder interaction with the target. |
Positional Isomerism of the Nitro Group on Reactivity and Selectivity (e.g., 4-nitro vs. 5-nitroimidazole comparisons)
The position of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological activity and selectivity of nitroimidazole derivatives. A comparison between 4-nitro and 5-nitroimidazoles reveals significant differences in their chemical reactivity and spectrum of activity.
Generally, 5-nitroimidazoles are more potent against anaerobic organisms, while 4-nitroimidazoles have demonstrated a broader spectrum of activity, including efficacy against both aerobic and anaerobic mycobacteria. nih.govacs.org This difference is attributed to their distinct electronic properties. The 5-nitro isomers are typically stronger oxidizing agents than their 4-nitro counterparts, which influences their interaction with different nitroreductase enzymes. mdpi.com
The key determinants for aerobic activity in 4-nitroimidazoles often include features like a bicyclic oxazine (B8389632) ring and a lipophilic tail, which are not requirements for the anaerobic activity of 5-nitroimidazoles. nih.govresearchgate.net Furthermore, the chemical reactivity of these isomers differs, with 4-nitro isomers often being more stable and amenable to certain synthetic modifications compared to the 5-nitro isomers. acs.org
A summary of key differences between 4-nitro and 5-nitroimidazole derivatives is presented in the table below:
| Feature | 4-Nitroimidazole Derivatives | 5-Nitroimidazole Derivatives |
| Spectrum of Activity | Broader spectrum, including aerobic and anaerobic organisms. nih.gov | Primarily active against anaerobic organisms. acs.org |
| Oxidizing Potential | Generally weaker oxidizing agents. mdpi.com | Generally stronger oxidizing agents. mdpi.com |
| Structural Requirements for Aerobic Activity | Often require specific structural features like a bicyclic system and a lipophilic tail. nih.gov | These features do not typically confer aerobic activity. researchgate.net |
| Chemical Reactivity | Often more stable and synthetically versatile. acs.org | Can be more reactive and challenging in certain synthetic routes. |
Electronic and Steric Factors Governing Biochemical Response
The biochemical response of 4-nitroimidazole derivatives, including this compound, is governed by a delicate balance of electronic and steric factors. nih.gov These factors influence the molecule's ability to reach its target, interact with enzymes, and undergo the necessary bioactivation.
Steric Factors: Steric hindrance can significantly impact the interaction of the molecule with biological macromolecules. The size and conformation of the ester group and other substituents can affect the binding of the compound to the active site of enzymes, be it the activating nitroreductases or deactivating esterases. nih.gov For instance, bulky substituents near the nitro group might sterically hinder its interaction with the reductase enzyme, thereby reducing the rate of bioactivation. Conversely, as mentioned earlier, steric bulk around the ester linkage can protect it from hydrolysis. nih.gov The dihedral angle between the imidazole ring and the ethyl acetate plane in Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has been determined to be 103.1 (8)°, which provides insight into the three-dimensional arrangement of these functional groups and their potential for steric interactions.
The interplay of these electronic and steric properties is crucial for the rational design of more effective and selective 4-nitroimidazole-based therapeutic agents. A thorough understanding of these factors allows for the fine-tuning of the molecule's properties to optimize its biochemical response.
Prodrug Design Principles and Strategies Utilizing 4 Nitroimidazole Esters
Rational Design of Hypoxia-Activated Prodrugs Incorporating Nitroimidazole Moieties
The cornerstone of designing HAPs lies in the incorporation of a "trigger" moiety that is selectively reduced under hypoxic conditions to release a cytotoxic "effector" molecule. Nitroimidazoles, particularly 2-nitroimidazoles and 4-nitroimidazoles, have been extensively investigated as triggers due to their favorable redox properties.
The rationale for using nitroimidazoles stems from their ability to undergo bioreduction in an oxygen-dependent manner. In normoxic (normal oxygen) tissues, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction to a nitro radical anion. This radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, creating a futile cycle that prevents the accumulation of the reduced, active species.
Conversely, in the hypoxic environment of a tumor, the lower oxygen concentration allows for the further reduction of the nitro radical anion to nitroso, hydroxylamine (B1172632), and ultimately amine metabolites. These reduced species are more electron-donating and can trigger the release of the active drug.
While much of the research has focused on 2-nitroimidazoles, 4-nitroimidazoles, such as the core of Ethyl 2-(4-nitroimidazol-1-yl)acetate, possess distinct electronic properties. 4-Nitroimidazoles generally have a lower one-electron reduction potential compared to their 2-nitro counterparts, which can influence their activation kinetics and selectivity for severely hypoxic regions. This difference in redox potential is a critical consideration in the rational design of HAPs to achieve the desired therapeutic window.
The design process for a prodrug like one derived from this compound would involve attaching a potent cytotoxic agent to the acetate (B1210297) group. The stability of this linkage under normoxic conditions and its efficient cleavage upon reduction of the 4-nitroimidazole (B12731) ring are paramount for successful prodrug design.
Table 1: Comparison of Redox Potentials for Nitroimidazole Isomers
| Nitroimidazole Isomer | One-Electron Reduction Potential (E¹₇ at pH 7) | Implication for Prodrug Activation |
| 2-Nitroimidazole (B3424786) | ~ -389 mV | Activation in moderately hypoxic conditions. |
| 4-Nitroimidazole | ~ -488 mV | Preferential activation in more severely hypoxic conditions. |
| 5-Nitroimidazole | ~ -480 mV | Similar to 4-nitroimidazoles, requiring significant hypoxia for activation. |
Note: The exact redox potentials can vary depending on the specific substituents on the nitroimidazole ring.
Linker Chemistry and Release Mechanisms for Active Moieties in Prodrug Systems
For a prodrug based on this compound, the ester linkage of the acetate group provides a key point for drug attachment. Common strategies for drug release from nitroimidazole-based prodrugs include:
Self-immolative linkers: These are designed to undergo spontaneous fragmentation and release of the active drug following the electronic cascade initiated by the reduction of the nitro group. For an ester-containing prodrug, a popular approach is the use of a p-aminobenzyl alcohol (PABA) or a related system. Upon reduction of the nitroimidazole to the corresponding amine, a 1,6-elimination reaction can be triggered, leading to the release of the drug.
Intramolecular cyclization-elimination: In this mechanism, the reduced nitroimidazole derivative, often the hydroxylamine or amine, acts as a nucleophile, initiating an intramolecular cyclization reaction. This cyclization leads to the formation of a stable cyclic product and the concomitant release of the active drug. The length and flexibility of the linker are crucial for facilitating this intramolecular reaction.
The stability of the linker is a fine balance. It must be stable enough to prevent premature drug release in the bloodstream and normoxic tissues, yet labile enough to ensure rapid and efficient release in the hypoxic tumor microenvironment upon trigger activation.
Enzymatic Specificity in Prodrug Activation (e.g., for specific nitroreductases)
The bioreduction of the nitroimidazole trigger is not a spontaneous process but is catalyzed by a family of enzymes known as nitroreductases. These enzymes are found in both bacteria and humans, with human nitroreductases like cytochrome P450 reductase playing a significant role in the activation of HAPs.
The specificity of these enzymes for different nitroaromatic substrates is a key determinant of prodrug activation. Different isoforms of nitroreductases can exhibit varying efficiencies in reducing 2-nitroimidazoles versus 4-nitroimidazoles. This enzymatic specificity can be exploited to design prodrugs that are selectively activated in tumors overexpressing certain nitroreductases.
For instance, some bacterial nitroreductases, which can be delivered to tumors via gene-directed enzyme prodrug therapy (GDEPT), show a preference for certain nitroimidazole isomers. Understanding the substrate specificity of both endogenous human nitroreductases and exogenous enzymes is crucial for optimizing the design of prodrugs like those derived from this compound.
Research into the structure and function of various nitroreductases has identified key amino acid residues in the active site that interact with the nitroaromatic substrate. This knowledge can guide the design of 4-nitroimidazole derivatives with improved affinity and turnover rates for specific enzymes, thereby enhancing the selectivity and efficacy of the prodrug.
Table 2: Examples of Nitroreductases and Their Substrate Preferences
| Enzyme | Source | Preferred Substrate Type | Relevance to 4-Nitroimidazole Prodrugs |
| Cytochrome P450 Reductase | Human | Broad (including nitroaromatics) | A primary human enzyme responsible for HAP activation. |
| DT-Diaphorase (NQO1) | Human | Quinones, some nitroaromatics | Can contribute to the reduction of nitroimidazoles in some tumors. |
| NfsA, NfsB | E. coli | Broad range of nitroaromatics | Often used in GDEPT; their specificity for 4-nitroimidazoles can be engineered. |
| Ddn | M. tuberculosis | Bicyclic 4-nitroimidazoles | Demonstrates the potential for high specificity towards certain 4-nitroimidazole scaffolds. |
Strategies for Modulating Bioreduction Kinetics and Specificity in Prodrug Platforms
To optimize the therapeutic index of 4-nitroimidazole-based prodrugs, various strategies are employed to modulate their bioreduction kinetics and specificity. These strategies aim to fine-tune the rate of activation and ensure that it occurs preferentially within the target tumor tissue.
Structural Modification of the Nitroimidazole Scaffold:
The electronic properties of the 4-nitroimidazole ring can be altered by introducing different substituents. Electron-withdrawing groups can increase the reduction potential, potentially leading to faster activation, while electron-donating groups can have the opposite effect. For this compound, modifications to the imidazole ring, such as the addition of a methyl group, could influence its bioreduction kinetics.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of 4-nitroimidazole derivatives, QSAR can identify key molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) that govern their reduction potential and rate of enzymatic activation. nih.gov This information can guide the rational design of new prodrug candidates with improved kinetic profiles.
Enzyme Engineering:
A powerful strategy for enhancing specificity involves engineering nitroreductase enzymes to preferentially activate a particular prodrug. Through techniques like directed evolution and site-directed mutagenesis, the active site of a nitroreductase can be modified to better accommodate and reduce a specific 4-nitroimidazole substrate. This approach is particularly relevant for GDEPT, where an engineered enzyme can be delivered to the tumor to activate a systemically administered prodrug.
Table 3: Strategies to Modulate Bioreduction Kinetics and Specificity
| Strategy | Approach | Desired Outcome |
| Structural Modification | Introduction of electron-donating or -withdrawing groups on the nitroimidazole ring. | Fine-tuning of the reduction potential to match the level of hypoxia in the target tumor. |
| QSAR Modeling | Computational analysis of structure-activity relationships. | Prediction of bioreduction rates for novel 4-nitroimidazole derivatives, accelerating the design process. nih.gov |
| Enzyme Engineering | Site-directed mutagenesis or directed evolution of nitroreductases. | Creation of enzyme-prodrug pairs with high specificity, minimizing off-target activation. |
| Linker Optimization | Varying the length, flexibility, and chemical nature of the linker. | Influencing the overall stability and release kinetics of the active drug post-reduction. |
By integrating these design principles and strategies, it is possible to develop sophisticated hypoxia-activated prodrugs based on the this compound scaffold. Further research into the specific bioreduction of this compound and its derivatives will be crucial for realizing its full therapeutic potential.
Chemical Biology Probes and Mechanistic Studies
Development of 4-Nitroimidazole-Based Probes for Hypoxia Sensing in Research Models
The development of chemical probes for sensing hypoxic regions in tumors and tissues is a significant area of research. Nitroimidazoles have become a cornerstone in this field due to their unique bioreductive properties. nih.gov The fundamental mechanism involves the nitro group (—NO₂) of the imidazole (B134444) ring. In low-oxygen (hypoxic) environments, cellular nitroreductases reduce the nitro group in a stepwise manner. researchgate.netnih.gov This process generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can then covalently bind to intracellular macromolecules like proteins. nih.gov In cells with normal oxygen levels (normoxia), the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound, allowing it to diffuse out of the cell. nih.govresearchgate.net This differential trapping mechanism forms the basis for the hypoxia-selective accumulation of nitroimidazole-based probes.
While 2-nitroimidazole (B3424786) derivatives have been more extensively studied and are often considered more suitable for detecting tumor hypoxia due to their more positive single-electron reduction potential, 4-nitroimidazole (B12731) derivatives have also been developed and evaluated. researchgate.netnih.gov The reduction potential is a key factor, as it determines the efficiency of the bioreduction process under hypoxic conditions. researchgate.net A less negative reduction potential, as seen in 2-nitroimidazoles, allows for more efficient reduction and retention in hypoxic tissues compared to 4-nitroimidazole counterparts. researchgate.netopenmedscience.com
Despite this, research has demonstrated the feasibility of using 4-nitroimidazole scaffolds for hypoxia imaging. For instance, a 4-nitroimidazole-piperazine-indocyanine dye conjugate was developed and showed effective targeting of hypoxic tumors in mice. wustl.edu Comparative studies of imaging agents have quantified the differences in hypoxia selectivity. In one study comparing technetium complexes, the 2-nitroimidazole-containing complex exhibited a greater and more selective uptake than its 4-nitroimidazole counterpart, which was attributed to the difference in reduction potential. openmedscience.com
| Probe Type | Core Moiety | Hypoxia Selective Factor (HSF) / Ratio | Key Finding |
|---|---|---|---|
| Copper-ATSM Complex | 2-Nitroimidazole | 0.74 | The 2-nitroimidazole derivative shows greater hypoxia selectivity compared to the 4-nitroimidazole derivative, linked to a less negative reduction potential. openmedscience.com |
| Copper-ATSM Complex | 4-Nitroimidazole | 0.64 | |
| Indocyanine Dye Conjugate | 2-Nitroimidazole | The 4-nitroimidazole conjugate showed a 2.5-fold lower fluorescence intensity ratio compared to the 2-nitroimidazole conjugate in vivo. wustl.edu | Demonstrates the viability of 4-nitroimidazole conjugates for in vivo hypoxia imaging, though with lower signal intensity than the 2-nitroimidazole analog. wustl.edu |
| Indocyanine Dye Conjugate | 4-Nitroimidazole |
Application in Investigating Cellular Reductive Stress Pathways
Beyond hypoxia sensing, nitroimidazole-based compounds serve as valuable tools for investigating cellular reductive stress pathways. Reductive stress is a physiological state characterized by an overabundance of reducing equivalents, shifting the cellular redox balance (e.g., NAD+/NADH, GSH/GSSG ratios) to a more reduced state. mdpi.com This condition is often associated with an increase in the activity of oxidoreductase enzymes, such as nitroreductases (NTRs). maynoothuniversity.ie These enzymes are pivotal in the bioactivation of nitroaromatic compounds. maynoothuniversity.ie
The application of probes like those based on the Ethyl 2-(4-nitroimidazol-1-yl)acetate scaffold allows for the monitoring of nitroreductase activity, which can be a marker for reductive stress. maynoothuniversity.iersc.org The mechanism hinges on the conversion of the electron-withdrawing nitro group into an electron-donating amino group by these enzymes. maynoothuniversity.ie This transformation can be engineered to trigger a detectable signal, such as fluorescence. rsc.org For example, fluorescent probes have been synthesized by conjugating a 2-nitroimidazole moiety to a fluorophore, where the fluorescence is initially quenched. rsc.orgmaynoothuniversity.ie Upon reduction of the nitroimidazole trigger by nitroreductase, a fluorescent signal is produced, enabling the monitoring of reductive stress in living cells via techniques like confocal microscopy and flow cytometry. rsc.orgmaynoothuniversity.ie
The bio-reductive process of the nitroimidazole core is a multi-step reaction. plos.org
Nitro Radical Anion Formation : The process begins with a one-electron reduction of the nitro group to form a nitro radical anion. researchgate.netnih.gov
Formation of Reactive Intermediates : In the absence of oxygen, this radical anion is further reduced to form highly reactive species like 5-nitrosoimidazole. plos.org
Adduct Formation : The reactive intermediate can then form adducts with cellular thiols, such as those in cysteine residues on proteins or in glutathione. plos.org
Further Reduction : The adduct may undergo subsequent reductions, ultimately forming a stable, non-reactive 5-aminoimidazole adduct. plos.org
This cascade of reactions, initiated by cellular reductive pathways, not only traps the molecule but also depletes non-protein thiols and modifies key proteins, thereby impacting cellular function. plos.org The ability of 4-nitroimidazole derivatives to undergo this enzymatic reduction makes them suitable candidates for developing probes to study the complex cellular pathways involved in reductive stress.
Activity-Based Protein Profiling (ABPP) for Identifying Protein Targets
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the protein targets of small molecules and to profile the functional state of enzymes directly within complex biological systems. nih.govfrontiersin.org ABPP utilizes chemical probes that covalently bind to the active sites of specific proteins or protein families. nih.gov The reductive activation of nitroimidazoles under hypoxic or high reductive stress conditions makes them uniquely suited to function as activity-based probes. nih.gov
In this context, the nitroimidazole itself is a pro-probe. Upon cellular entry and enzymatic reduction, it is converted into a reactive intermediate (e.g., hydroxylamine) that acts as the "warhead," covalently modifying nearby proteins. nih.gov This process enables the identification of the specific proteins that are targeted by the compound under these physiological conditions. To facilitate the discovery of these targets, nitroimidazole probes can be synthesized with a reporter tag or a "click chemistry" handle, such as an azide (B81097) group. nih.gov This handle allows for the subsequent attachment of a biotin (B1667282) tag (for affinity purification) or a fluorescent dye (for imaging) after the probe has formed adducts with its protein targets. nih.gov
A study utilizing an azide-functionalized 2-nitroimidazole probe (Azidoazomycin arabinofuranoside, N₃-AZA) successfully identified 62 protein targets in head and neck cancer cells under hypoxic conditions. nih.gov The bioinformatic analysis of these targets revealed their involvement in critical cellular pathways that are activated in response to hypoxia, including glycolysis and HIF1α signaling. nih.gov This work demonstrates that nitroimidazoles can act as hypoxia-activated covalent probes to map protein reactivity and identify functional targets. This methodology is directly applicable to 4-nitroimidazole derivatives to elucidate their specific protein interaction profiles.
| Identified Protein Target | Protein Symbol | Function | Cellular Pathway |
|---|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Enzyme in glycolysis; role in apoptosis and DNA repair | Glycolysis / Gluconeogenesis |
| Glutathione S-transferase P | GSTP1 | Detoxification of electrophilic compounds by conjugation with glutathione | Glutathione Metabolism |
| Pyruvate (B1213749) kinase PKM | PKM | Catalyzes the final step of glycolysis | Glycolysis / Gluconeogenesis |
| Peroxiredoxin-1 | PRDX1 | Redox regulation, antioxidant defense | Cellular Response to Oxidative Stress |
| Carbonic anhydrase 2 | CA2 | Catalyzes hydration of carbon dioxide, pH regulation | Metabolism |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding, stabilization, and degradation | Cellular Stress Response |
The covalent binding of the nitroimidazole probe was shown to have functional consequences; for example, the enzymatic activities of top targets like GAPDH and GSTP1 were significantly reduced upon adduct formation under hypoxia. nih.gov This highlights how ABPP can move beyond simple target identification to provide insights into the functional impact of small molecule-protein interactions.
Advanced Analytical Methodologies for Research Sample Integrity and Purity
Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS) for Purity Assessment of Research Compounds
High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart, LC-MS/MS, are fundamental techniques for assessing the purity of pharmaceutical compounds. These methods separate the target compound from any impurities, starting materials, or byproducts. The purity is typically determined by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.
For nitroimidazole derivatives, reversed-phase HPLC is a common approach. sielc.comscispace.com This would likely involve a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comscispace.com Detection is often performed using a UV detector at a wavelength where the nitroimidazole chromophore absorbs strongly, typically in the range of 270-320 nm. sielc.comscispace.com
Table 1: Illustrative HPLC Purity Assessment Parameters (General Example for Nitroimidazoles)
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
| Column Temperature | 30 °C |
Note: This table represents a general method for related compounds and is not specific to Ethyl 2-(4-nitroimidazol-1-yl)acetate.
Mass Spectrometry for Trace Impurity Detection and Structural Characterization of Byproducts in Synthesis
Mass spectrometry (MS) is a powerful tool for detecting trace impurities and elucidating the structure of unknown byproducts formed during synthesis. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, which are highly specific for compound identification.
For structural characterization, high-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion of the impurity to generate a characteristic fragmentation pattern, which can be used to deduce its chemical structure. Electrospray ionization (ESI) is a common ionization technique for nitroimidazole compounds. nih.gov
Method Development for Quantitative Analysis in Research Matrices (e.g., in vitro media, biological extracts)
Developing a quantitative analytical method is essential for studying a compound's behavior in complex environments like in vitro media or biological extracts. This process involves optimizing sample preparation, chromatographic separation, and detection to ensure accuracy, precision, and sensitivity.
Sample preparation is a critical step to remove matrix components that can interfere with the analysis. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.gov
The development of a quantitative LC-MS/MS method is often the preferred approach due to its high selectivity and sensitivity. nih.gov This involves selecting specific precursor-to-product ion transitions for the target analyte in a process known as Multiple Reaction Monitoring (MRM). The method must be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and stability. nih.gov
Table 2: Key Parameters in Quantitative Method Development (General)
| Parameter | Description |
| Linearity | The range over which the instrument response is proportional to the analyte concentration. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Matrix Effect | The alteration of analyte ionization due to the presence of co-eluting matrix components. |
Note: The successful application of these methodologies to "this compound" would require specific experimental development and validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
